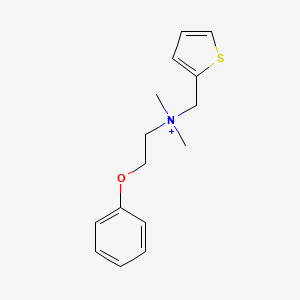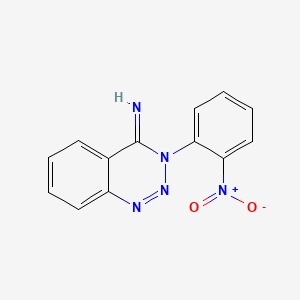![molecular formula C36H27N B15197291 4-(4-phenylphenyl)-N-[4-(2-phenylphenyl)phenyl]aniline](/img/structure/B15197291.png)
4-(4-phenylphenyl)-N-[4-(2-phenylphenyl)phenyl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-phenylphenyl)-N-[4-(2-phenylphenyl)phenyl]aniline is a complex organic compound characterized by its multiple phenyl groups attached to an aniline core. This compound is notable for its unique structural properties, which make it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-phenylphenyl)-N-[4-(2-phenylphenyl)phenyl]aniline typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Biphenyl Units: The initial step involves the formation of biphenyl units through a Suzuki coupling reaction. This reaction uses palladium catalysts and bases like potassium carbonate in a solvent such as toluene.
Amination: The biphenyl units are then subjected to amination reactions, where aniline derivatives are introduced. This step often requires the use of amine-protecting groups and subsequent deprotection.
Final Coupling: The final step involves coupling the aminated biphenyl units to form the target compound. This step may involve additional catalysts and specific reaction conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may utilize similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-phenylphenyl)-N-[4-(2-phenylphenyl)phenyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon (Pd/C) can convert the compound into its reduced forms, such as amines or hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the phenyl rings. Common reagents include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with Pd/C catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of Lewis acids like aluminum chloride.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and hydrocarbons.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Aplicaciones Científicas De Investigación
4-(4-phenylphenyl)-N-[4-(2-phenylphenyl)phenyl]aniline has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe or labeling agent due to its unique structural properties.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of 4-(4-phenylphenyl)-N-[4-(2-phenylphenyl)phenyl]aniline involves its interaction with specific molecular targets and pathways. The compound’s multiple phenyl groups allow it to engage in π-π stacking interactions, which can influence its binding affinity and specificity. Additionally, its aniline core can participate in hydrogen bonding and other non-covalent interactions, contributing to its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
4-Phenylphenol: Known for its use in the synthesis of dyes and polymers.
Biphenyl: A simpler analog used in various industrial applications.
Aniline: A fundamental building block in organic synthesis and industrial chemistry.
Uniqueness
4-(4-phenylphenyl)-N-[4-(2-phenylphenyl)phenyl]aniline stands out due to its complex structure, which imparts unique physical and chemical properties. Its multiple phenyl groups enhance its stability and reactivity, making it a valuable compound in advanced research and industrial applications.
Propiedades
Fórmula molecular |
C36H27N |
|---|---|
Peso molecular |
473.6 g/mol |
Nombre IUPAC |
4-(4-phenylphenyl)-N-[4-(2-phenylphenyl)phenyl]aniline |
InChI |
InChI=1S/C36H27N/c1-3-9-27(10-4-1)28-15-17-29(18-16-28)30-19-23-33(24-20-30)37-34-25-21-32(22-26-34)36-14-8-7-13-35(36)31-11-5-2-6-12-31/h1-26,37H |
Clave InChI |
PROMDXRVIZLPSG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)NC4=CC=C(C=C4)C5=CC=CC=C5C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


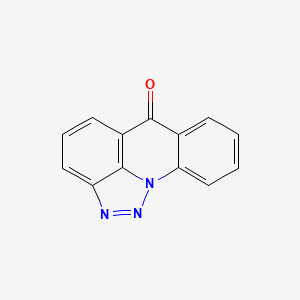
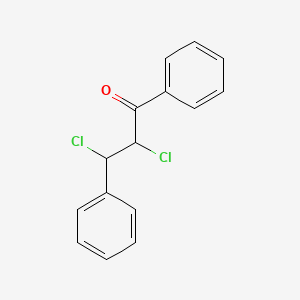

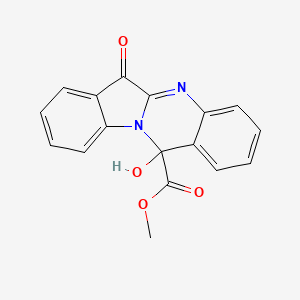
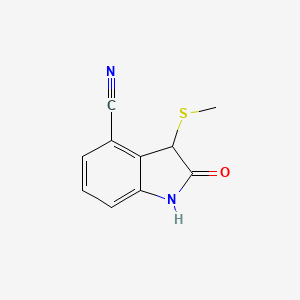

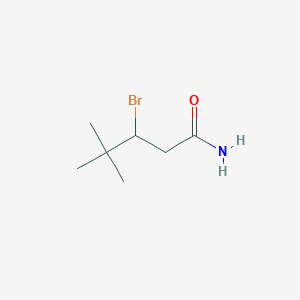

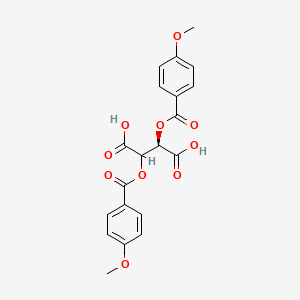

![1-methyl-2-[2-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)ethyl]piperidine](/img/structure/B15197275.png)

